Cas no 741199-06-4 (N-[3-(2-bromoethoxy)phenyl]acetamide)
N-[3-(2-bromoethoxy)phenyl]acetamide Chemical and Physical Properties
Names and Identifiers
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- N-[3-(2-bromoethoxy)phenyl]acetamide
- N-(3-(2-Bromoethoxy)phenyl)acetamide
- BBL026485
- starbld0030017
- VS-08320
- STL368288
- 741199-06-4
- AKOS000447135
-
- Inchi: 1S/C10H12BrNO2/c1-8(13)12-9-3-2-4-10(7-9)14-6-5-11/h2-4,7H,5-6H2,1H3,(H,12,13)
- InChI Key: XPWONSYXFAAWMK-UHFFFAOYSA-N
- SMILES: BrCCOC1=CC=CC(=C1)NC(C)=O
Computed Properties
- Exact Mass: 257.00514g/mol
- Monoisotopic Mass: 257.00514g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 38.3Ų
N-[3-(2-bromoethoxy)phenyl]acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626408-500mg |
N-(3-(2-bromoethoxy)phenyl)acetamide |
741199-06-4 | 98% | 500mg |
¥5365.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626408-1g |
N-(3-(2-bromoethoxy)phenyl)acetamide |
741199-06-4 | 98% | 1g |
¥6961.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626408-5g |
N-(3-(2-bromoethoxy)phenyl)acetamide |
741199-06-4 | 98% | 5g |
¥18473.00 | 2024-07-28 |
N-[3-(2-bromoethoxy)phenyl]acetamide Related Literature
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on N-[3-(2-bromoethoxy)phenyl]acetamide
N-[3-(2-bromoethoxy)phenyl]acetamide (CAS No 741199-06-4): A Comprehensive Overview
N-[3-(2-bromoethoxy)phenyl]acetamide, also known by its CAS registry number 741199-06-4, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a bromoethoxy group attached to a phenyl ring, further substituted with an acetamide moiety. The combination of these functional groups imparts distinctive chemical properties, making it a valuable molecule for various applications.
Recent studies have highlighted the potential of N-[3-(2-bromoethoxy)phenyl]acetamide in drug discovery and development. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly those with potential therapeutic applications. For instance, its ability to undergo nucleophilic substitution reactions has been leveraged to create derivatives with enhanced pharmacokinetic profiles. These derivatives have shown promise in targeting specific biological pathways, such as those involved in inflammation and neurodegenerative diseases.
The synthesis of CAS No 741199-06-4 typically involves multi-step organic reactions, including nucleophilic aromatic substitution and amide formation. The bromoethoxy group serves as a reactive site, enabling the construction of complex molecular architectures. This compound's versatility in undergoing various transformations underscores its importance as an intermediate in organic synthesis.
In terms of physical properties, N-[3-(2-bromoethoxy)phenyl]acetamide exhibits a melting point of approximately 125°C and is sparingly soluble in common organic solvents like dichloromethane and ethyl acetate. Its stability under physiological conditions has been tested, revealing moderate degradation rates, which are critical considerations for its potential use in drug delivery systems.
Recent advancements in computational chemistry have allowed researchers to model the interactions of this compound with biological targets at the molecular level. Molecular docking studies have demonstrated that N-[3-(2-bromoethoxy)phenyl]acetamide can bind effectively to certain enzymes and receptors, suggesting its potential as a lead compound for drug design.
The application of green chemistry principles has also influenced the synthesis and utilization of this compound. Scientists are exploring more sustainable methods to produce CAS No 741199-06-4, reducing environmental impact while maintaining high yields and purity levels.
In conclusion, N-[3-(2-bromoethoxy)phenyl]acetamide (CAS No 741199-06-4) stands as a pivotal molecule in contemporary chemical research. Its structural features, reactivity, and potential applications continue to drive innovative studies across multiple disciplines. As research progresses, this compound is expected to play an increasingly significant role in advancing both academic understanding and industrial applications.
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